Desferri-ferricrocin

Description

Overview of Siderophore Systems in Microorganisms

Siderophores are low molecular weight (typically 500-1000 Daltons), high-affinity iron-chelating compounds secreted by bacteria, fungi, and some plants in response to iron limitation. wikipedia.orgnih.govbiotechfront.com Their primary role is to scavenge ferric iron from the environment by forming a stable, soluble complex. wikipedia.orgnih.gov This siderophore-iron complex is then recognized by specific receptors on the microbial cell surface and transported into the cell. biotechfront.comnih.gov

Once inside, the iron is released from the siderophore, usually through reduction of Fe³⁺ to the more soluble ferrous (Fe²⁺) form, making it available for metabolic use. wikipedia.org Siderophores are classified based on the chemical functional groups they use to chelate iron, with the major classes being hydroxamates, catecholates, and carboxylates. wikipedia.orgresearchgate.net Fungi predominantly produce hydroxamate-type siderophores, which are further categorized into families such as the ferrichromes, fusarinines, coprogens, and rhodotorulic acids. nih.govresearchgate.net These systems are not only crucial for nutrition but also play significant roles in microbial pathogenesis, biofilm formation, and oxidative stress resistance. doaj.org

Classification of Desferri-ferricrocin within the Ferrichrome Siderophore Family

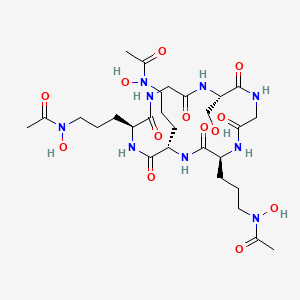

This compound is the iron-free form of the siderophore ferricrocin. uni.lu Ferricrocin belongs to the ferrichrome family, a group of hydroxamate siderophores characterized by a cyclic hexapeptide backbone. wikipedia.orgnih.govwikipedia.org The defining feature of this family is the presence of three hydroxamate groups [-N(OH)C(=O)C-], which provide six oxygen atoms to bind a single ferric iron atom in a stable octahedral coordination. wikipedia.orgwikipedia.org

The cyclic peptide core of this compound is composed of two glycine (B1666218) residues, one serine residue, and three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues. asm.orgebi.ac.uk It is the three N⁵-hydroxy-L-ornithine residues that provide the hydroxamate groups for iron chelation. wikipedia.org The biosynthesis of this complex molecule is carried out by a large, multimodular enzyme known as a nonribosomal peptide synthetase (NRPS), specifically the enzyme SidC in fungi like Aspergillus fumigatus. researchgate.netuni.luasm.org

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₄₇N₉O₁₃ |

| Molecular Weight | 717.7 g/mol |

| Classification | Hydroxamate Siderophore |

| Family | Ferrichrome |

| Core Structure | Cyclic Hexapeptide |

Biological Significance of Intracellular Iron Acquisition and Storage

While many siderophores are secreted to capture extracellular iron, this compound plays a unique and crucial dual role, particularly in filamentous fungi like Aspergillus species. nih.govasm.orgresearchgate.net In addition to being secreted to acquire environmental iron, it functions as a primary intracellular siderophore. nih.govasm.orgnih.govru.nl This intracellular function is vital because, unlike bacteria, plants, and animals, most fungi lack ferritin, the common iron-storage protein. nih.govnih.gov

This compound and its iron-bound form, ferricrocin, are central to managing the intracellular iron economy:

Iron Storage: Ferricrocin serves as the main iron storage molecule within fungal hyphae. uni.lunih.gov Under conditions of iron excess, ferricrocin can constitute up to 64% of the total cellular iron content in Aspergillus nidulans, safely sequestering the potentially toxic metal. uni.lunih.gov

Iron Distribution: Ferricrocin is involved in the intra- and transcellular transport of iron, ensuring that iron is delivered to where it is needed, such as for the development of reproductive structures like conidia (spores). nih.gov Its hydroxylated derivative, hydroxyferricrocin, is the primary iron storage compound found within these conidia. asm.org

Germination and Development: The iron stored in conidia via ferricrocin is critical for efficient germination, especially under iron-depleted conditions. nih.gov A lack of ferricrocin impairs both asexual and sexual development in several fungal species. nih.govnih.gov

Oxidative Stress Resistance: By chelating free intracellular iron, this compound helps mitigate the Fenton reaction, which produces harmful reactive oxygen species. nih.gov Fungal mutants unable to produce ferricrocin show increased sensitivity to oxidative stress. asm.orgnih.gov

The biosynthesis of this compound is tightly regulated. It is upregulated not only during iron starvation (to acquire iron) but also during iron excess (to store iron safely), highlighting its central role in maintaining iron homeostasis. uni.lu

| Function | Description | Key Organism(s) |

|---|---|---|

| Extracellular Iron Acquisition | Secreted to bind and transport environmental Fe³⁺ into the cell. asm.orgresearchgate.netnih.gov | Aspergillus fumigatus |

| Intracellular Iron Storage | Sequesters excess intracellular iron to prevent toxicity, acting as a ferritin analogue. nih.govnih.gov | Aspergillus nidulans, Aspergillus fumigatus |

| Intra/Transcellular Iron Transport | Distributes iron within hyphae and transports it to developing conidia. nih.gov | Aspergillus fumigatus |

| Oxidative Stress Resistance | Reduces the labile iron pool, minimizing the generation of reactive oxygen species. asm.orgnih.gov | Aspergillus nidulans |

| Fungal Development | Essential for efficient conidial germination and sexual/asexual reproduction. nih.govnih.gov | Aspergillus nidulans, Cochliobolus heterostrophus |

Research Gaps and Future Directions in this compound Studies

Despite significant advances in understanding this compound, several knowledge gaps remain, offering fertile ground for future research. A comprehensive 2024 review on siderophores highlighted broad areas where further investigation is needed, many of which are applicable to this compound. nih.govresearchgate.net

Key research gaps include:

Complete Biosynthetic and Regulatory Networks: While the core NRPS enzyme (SidC) is known, the full enzymatic cascade and the precise regulatory networks that control this compound biosynthesis and its dual intra/extracellular roles are not fully elucidated. researchgate.net Understanding how fungi decide whether to secrete or retain this siderophore is a key question.

Transport and Trafficking Mechanisms: The specific transporters and mechanisms for both the secretion of this compound and the uptake of the ferricrocin-iron (B10819251) complex are still being characterized. nih.govru.nl The intracellular trafficking pathways that move ferricrocin between cellular compartments for storage and distribution are also poorly understood.

Role in Polymicrobial Interactions: The function of this compound in the context of complex microbial communities is largely unexplored. How it mediates competition or cooperation for iron with other bacteria and fungi in the environment is an important ecological question.

Chelation of Other Metals: this compound has been shown to form complexes with metals other than iron, such as copper (Cu²⁺) and zinc (Zn²⁺). nih.gov The biological relevance of this multi-metal chelation and its impact on fungal physiology and the environment is an emerging area of interest. researchgate.net

Future research will likely focus on integrating genetic, biochemical, and systems biology approaches to unravel these complexities. Such studies could lead to novel applications, including the development of new antifungal agents that target this crucial iron homeostasis pathway. nih.gov

Structure

2D Structure

Properties

CAS No. |

37279-99-5 |

|---|---|

Molecular Formula |

C28H47N9O13 |

Molecular Weight |

717.7 g/mol |

IUPAC Name |

N-[3-[(2S,5S,8S,14S)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-14-(hydroxymethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide |

InChI |

InChI=1S/C28H47N9O13/c1-16(39)35(48)10-4-7-19-25(44)29-14-24(43)32-22(15-38)26(45)30-13-23(42)31-20(8-5-11-36(49)17(2)40)27(46)34-21(28(47)33-19)9-6-12-37(50)18(3)41/h19-22,38,48-50H,4-15H2,1-3H3,(H,29,44)(H,30,45)(H,31,42)(H,32,43)(H,33,47)(H,34,46)/t19-,20-,21-,22-/m0/s1 |

InChI Key |

JXJRJDNSPWNZOK-CMOCDZPBSA-N |

SMILES |

CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CO)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O |

Isomeric SMILES |

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CO)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O |

Canonical SMILES |

CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CO)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O |

Synonyms |

desferri-ferricrocin desferricrocin desferriferricrocin |

Origin of Product |

United States |

Biosynthesis and Genetic Regulatory Mechanisms of Desferri Ferricrocin Production

Elucidation of the Desferri-ferricrocin Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that assembles a cyclic hexapeptide from precursor amino acids. The pathway is initiated by the modification of L-ornithine and proceeds through a sophisticated assembly line coordinated by a large, multi-domain enzyme known to as a nonribosomal peptide synthetase (NRPS).

Precursor Identification and Incorporation

The foundational building blocks for this compound are derived from common cellular pools of amino acids, which undergo specific enzymatic modifications before their incorporation into the final siderophore structure. The key precursors include L-ornithine, L-serine, and glycine (B1666218). nih.gov

A critical initial step in the pathway is the hydroxylation of the δ-amino group of L-ornithine to form N5-hydroxyornithine. This reaction is catalyzed by the enzyme L-ornithine N5-oxygenase, encoded by the sidA gene. rsc.org Subsequently, the N5-hydroxyornithine undergoes acetylation to form N5-acetyl-N5-hydroxyornithine. This acetylation is carried out by the transacetylase SidL, which utilizes acetyl-CoA as the acetyl group donor. asm.org These modified ornithine residues, along with two glycine molecules and one serine molecule, serve as the substrates for the central NRPS assembly machinery. nih.gov

| Precursor Molecule | Modifying Enzyme(s) | Resulting Substrate for NRPS |

|---|---|---|

| L-ornithine | SidA (L-ornithine N5-oxygenase) | N5-hydroxyornithine |

| N5-hydroxyornithine | SidL (Transacetylase) | N5-acetyl-N5-hydroxyornithine |

| L-serine | - | L-serine |

| Glycine | - | Glycine |

Post-NRPS Modifications and Cyclization

The final step in the biosynthesis of this compound is the cyclization of the linear hexapeptide intermediate and its release from the NRPS assembly line. In fungal NRPSs, this crucial step is typically not catalyzed by a thioesterase (TE) domain, which is common in bacterial NRPSs. Instead, fungal NRPSs like SidC possess a C-terminal condensation-like (CT) domain. rsc.orgnih.gov

This CT domain is responsible for catalyzing the intramolecular cyclization of the peptide chain. nih.gov The reaction involves a nucleophilic attack by the N-terminal amino group of the peptide on the thioester bond that tethers the C-terminus of the peptide to the final T domain. This results in the formation of a cyclic hexapeptide and its release from the enzyme. researchgate.net This mechanism appears to be a universal strategy for macrocyclization in fungal NRPSs. nih.gov The CT domain ensures the efficient and specific formation of the cyclic structure, which is essential for the iron-chelating function of this compound. nih.gov

Genetic Determinants and Gene Clusters Involved in this compound Biosynthesis

The production of this compound is orchestrated by a series of enzymatic reactions catalyzed by proteins encoded by a specific set of biosynthetic genes. These genes are often, though not exclusively, found in clusters within the fungal genome.

Identification and Characterization of Biosynthetic Genes (e.g., sidA, sidC, sidL)

Several key genes have been identified as essential for the biosynthesis of ferricrocin. The initial and committing step in the biosynthesis of all hydroxamate-type siderophores, including ferricrocin, is catalyzed by L-ornithine N⁵-oxygenase, encoded by the sidA gene asm.orgnih.govrsc.org. Deletion of sidA in A. fumigatus results in the complete inability to produce both extracellular and intracellular siderophores, including ferricrocin asm.orgnih.govresearchgate.net. This highlights the fundamental role of sidA in the entire siderophore biosynthetic pathway.

The nonribosomal peptide synthetase (NRPS) SidC is responsible for the final step in ferricrocin synthesis nih.govasm.orgplos.org. Inactivation of sidC leads to the specific loss of intracellular siderophores, ferricrocin and hydroxyferricrocin, while the production of extracellular siderophores remains unaffected plos.org. This demonstrates the specific role of SidC in the synthesis of intracellular siderophores.

Another crucial enzyme in the ferricrocin biosynthetic pathway is the transacetylase SidL nih.gov. SidL is responsible for the acetylation of N⁵-hydroxyornithine, a key intermediate in the pathway nih.gov. Unlike many other siderophore biosynthetic genes, the expression of sidL is not regulated by iron availability nih.gov. Inactivation of sidL in A. fumigatus leads to a significant decrease in ferricrocin production, particularly under iron-starvation conditions, and a complete blockage of its biosynthesis under iron-replete conditions nih.gov.

Table 1: Key Genes in this compound Biosynthesis

| Gene | Encoded Protein | Function in Ferricrocin Biosynthesis | Effect of Gene Deletion |

|---|---|---|---|

| sidA | L-ornithine N⁵-oxygenase | Catalyzes the first committed step in hydroxamate siderophore biosynthesis. asm.orgnih.govrsc.org | Abolishes production of all hydroxamate siderophores, including ferricrocin. asm.orgnih.govresearchgate.net |

| sidC | Nonribosomal peptide synthetase (NRPS) | Catalyzes the final assembly of the ferricrocin molecule. nih.govasm.orgplos.org | Eliminates the production of intracellular siderophores, ferricrocin and hydroxyferricrocin. plos.org |

| sidL | Transacetylase | Acetylation of N⁵-hydroxyornithine. nih.gov | Significantly reduces ferricrocin biosynthesis under iron starvation and completely blocks it under iron-replete conditions. nih.gov |

Transcriptional Regulation by Iron Availability (e.g., SreA-mediated repression)

The production of this compound is tightly regulated at the transcriptional level in response to cellular iron status. A key player in this regulation is the GATA-type transcription factor SreA, which acts as a repressor of siderophore biosynthesis genes under iron-replete conditions nih.govnih.govmdpi.com. When iron is abundant, SreA binds to the promoter regions of genes like sidA and sidC, thereby inhibiting their transcription and preventing the unnecessary and potentially toxic accumulation of siderophores nih.govnih.gov. Conversely, under iron-limiting conditions, SreA-mediated repression is lifted, allowing for the expression of these genes and the subsequent production of this compound to scavenge for iron nih.govplos.org. Deletion of sreA leads to a partial derepression of siderophore synthesis even in the presence of high iron concentrations nih.govnih.gov.

Influence of Other Environmental Stressors on Production (e.g., oxidative stress)

Beyond iron availability, the production of this compound is also influenced by other environmental stressors, most notably oxidative stress. There is a significant interplay between iron homeostasis and the response to oxidative stress, as iron can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction. The accumulation of intracellular siderophores like ferricrocin is upregulated in response to oxidative stress asm.orguni.lunih.gov. This suggests a protective role for ferricrocin, not only in iron storage but also in mitigating oxidative damage by chelating free intracellular iron, thereby preventing its participation in ROS-generating reactions asm.orgnih.gov. Fungal strains deficient in intracellular siderophore production exhibit increased sensitivity to oxidative stress plos.orgnih.gov.

Optimization of this compound Production in Fermentation Systems

The production of this compound can be optimized in fermentation systems by manipulating various culture parameters. A study on Aspergillus viridi-nutans demonstrated that this compound is the main siderophore produced at low iron concentrations (less than 10⁻⁵ M) nih.gov. For optimal production in a 20-liter fermentor, a defined nutrient medium with glucose and acetate (B1210297) as carbon sources, and urea (B33335) or ammonium (B1175870) acetate as nitrogen sources was utilized nih.gov. The study also revealed an inverse correlation between the rate of growth and the rate of sideramine production at certain growth rates nih.gov.

A more recent study on Aspergillus fumigatus focused on optimizing the fermentation medium for both triacetylfusarinine C and ferricrocin production nih.gov. The yields of both siderophores were found to be dependent on glucose and glycine supplementation, as well as the initial pH of the culture medium nih.gov.

**Table 2: Optimal Fermentation Parameters for Ferricrocin Production in *Aspergillus fumigatus***

| Parameter | Optimal Value for Ferricrocin Production |

|---|---|

| Glucose Concentration | 10% |

| Glycine Concentration | 0.5% |

| Initial pH | 7.4 |

Data from a study on optimizing fermentation conditions for siderophore production in Aspergillus fumigatus. nih.gov

Under these optimized conditions, the yield for ferricrocin increased significantly to 18.9 mg/g of mycelium nih.gov. These findings highlight the potential for enhancing this compound production through controlled fermentation strategies.

Mechanistic Studies of Metal Chelation and Biological Interactions

Iron(III) Chelation Properties and Coordination Chemistry

Desferri-ferricrocin is characterized by its potent ability to bind iron(III), a crucial element for many biological functions but toxic in excess. This chelating capacity is mediated by specific structural features and thermodynamic properties.

Ligand Binding Sites and Coordination Geometry

The primary coordination sites within this compound are its three hydroxamate groups ([–C(=O)N(OH)–]). These functional groups are renowned for their high affinity for ferric iron (Fe(III)) nih.govresearchgate.netresearchgate.netsigmaaldrich.comacs.orgresearchgate.netnih.govoup.com. The arrangement of these three hydroxamate groups within the cyclic peptide structure allows this compound to act as a tridentate ligand, forming a stable octahedral complex with Fe(III), known as ferricrocin acs.org. In certain contexts, particularly in the formation of multinuclear or heteronuclear complexes, the amide nitrogens and carbonyl oxygens of the peptide backbone can also participate in metal binding, acting as secondary coordination sites nih.govresearchgate.netresearchgate.net. The mononuclear trivalent metal complexes formed by this compound typically adopt a lambda (λ) configuration nih.govresearchgate.net.

Stability Constants and Thermodynamic Considerations of Ferricrocin

Table 1: Iron(III) Binding Affinity of Ferricrocin

| Compound | Metal Ion | Stability Metric | Value | Source |

| Ferricrocin | Fe(III) | log K | ~30.4 | researchgate.net |

| Ferricrocin | Fe(III) | pM | 26.5 | asm.org |

pH Dependence of Iron Binding and Release

The interaction of this compound with metal ions, particularly iron, is significantly influenced by pH. The stability of these complexes and the processes of iron binding and release are pH-dependent acs.org. At lower pH values, there is increased competition between metal ions and protons (H⁺) for the ligand's coordinating atoms, as deprotonation of donor groups is required for chelation acs.org. This compound's dissociation processes, for instance, are observed to occur within the pH range of 7 to 10.5 researchgate.net. Changes in pH can induce structural reorganizations within the metal-siderophore complex, affecting the coordination sphere and consequently modulating the binding and release dynamics of the metal ion acs.org. For example, a reduction in pH from neutral (7.4) to acidic (3.5) can lead to the release of iron from transferrin, a protein that binds iron, indicating the principle of pH-mediated iron liberation researchgate.net. Similarly, within cellular endosomes, a drop in pH facilitates iron release from transferrin to intracellular chelators nih.gov.

Chelation of Other Metal Ions by this compound

While primarily recognized for its role in iron acquisition, this compound also exhibits the capacity to chelate other metal ions, including trivalent and divalent cations.

Specificity and Affinity for Trivalent Metal Ions (e.g., Ga(III), Cr(III), Al(III))

This compound forms stable complexes with several trivalent metal ions beyond iron, including aluminum (Al(III)), gallium (Ga(III)), and chromium (Cr(III)) nih.govresearchgate.netresearchgate.netresearchgate.net. Although ferricrocin is noted for its specificity towards trivalent iron, its chelating framework allows for interactions with other trivalent cations researchgate.net. The efficiency and selectivity of complex formation are dictated by the ligand's structural features and the resulting thermodynamic stability constants researchgate.net. Studies have characterized the complexes of this compound with Al(III) and Ga(III), with nuclear magnetic resonance (NMR) spectroscopy providing detailed structural insights researchgate.net. However, the paramagnetic nature of Cr(III) can lead to line broadening, making NMR characterization more challenging for its complexes researchgate.net. Gallium-68 labeled ferricrocin ([68Ga]Ga-FC) has been investigated for radiopharmaceutical applications, showing distinct pharmacokinetic behavior compared to other siderophores, indicating its ability to bind Ga(III) thno.org.

Table 2: Trivalent Metal Ion Complexation by this compound

| Compound | Metal Ion | Forms Complex | Characterization Notes |

| This compound | Al(III) | Yes | NMR data available researchgate.net |

| This compound | Ga(III) | Yes | NMR data available researchgate.net; Used in radiopharmaceutical development thno.org |

| This compound | Cr(III) | Yes | NMR data limited due to paramagnetic broadening researchgate.net |

Complexation with Divalent Metal Ions (e.g., Cu(II), Zn(II))

This compound also demonstrates the ability to complex with divalent metal ions, notably copper (Cu(II)) and zinc (Zn(II)) nih.govresearchgate.netresearchgate.netresearchgate.net. A notable characteristic is its capacity to bind multiple divalent cations simultaneously. This compound can accommodate up to three Cu(II) ions or two Zn(II) ions, forming multinuclear complexes nih.govresearchgate.net. In these instances, the peptide backbone's amide nitrogens contribute as secondary binding sites alongside the primary hydroxamate groups nih.govresearchgate.netresearchgate.net. While NMR studies are feasible for Zn(II) complexes, the paramagnetic properties of Cu(II) ions often limit spectral resolution, making characterization more complex researchgate.net. Nevertheless, UV-visible spectroscopy has revealed characteristic absorbance changes upon complexation with Cu(II) researchgate.net.

Cellular Uptake and Receptor-Mediated Transport (for Ferricrocin)

Molecular Mechanisms of Ferricrocin Internalization

The internalization of ferricrocin into fungal cells is primarily mediated by specific transporter proteins embedded in the cell membrane. These transporters recognize and bind the iron-loaded ferricrocin complex, facilitating its translocation across the membrane. This process is a form of siderophore-mediated iron acquisition (SIA), a high-affinity mechanism crucial for fungi in iron-limited environments.

In Aspergillus fumigatus, the siderophore iron transporter (SIT) known as Sit1 has been identified as a key component involved in the uptake of ferricrocin. asm.org While specific details of ferricrocin binding and translocation by Sit1 are still under investigation, the general principle involves the transporter recognizing the ferricrocin-siderophore complex. portlandpress.comasm.org Analogous to the uptake of other ferrisiderophores, such as ferrichrome in Saccharomyces cerevisiae, ferricrocin internalization likely involves receptor-mediated processes or direct transporter-mediated passage across the plasma membrane. asm.org The conserved structural features of ferrisiderophore transporters suggest a common mechanism for binding and internalizing these iron complexes. asm.orgetsu.edu

The precise molecular interactions and conformational changes within the transporter that lead to the release of the ferricrocin-iron (B10819251) complex into the cytoplasm are areas of ongoing research. However, it is understood that the entire iron-bound siderophore complex is the entity that interacts with and is transported by these specific cellular machinery. portlandpress.comasm.orgetsu.edu

Iron Release from Ferricrocin within the Cell

Once ferricrocin has been internalized into the cell, the tightly bound iron must be liberated for metabolic use. Fungi employ specific biochemical mechanisms to achieve this release, primarily through hydrolysis or reduction.

Hydrolytic Release: This pathway involves the enzymatic breakdown of the ferricrocin molecule. In A. fumigatus, specific esterase enzymes are known to hydrolyze siderophores. While EstB is noted for its role in the hydrolysis of triacetylfusarinine C (TAFC), the enzyme SidJ is specifically implicated in the hydrolysis of ferricrocin. portlandpress.comnih.gov These enzymes cleave ester bonds within the siderophore structure, leading to the release of ferric iron (Fe³⁺), which can then be utilized by the cell. nih.gov Although these enzymes are identified, their absolute necessity for ferricrocin hydrolysis is still being investigated. nih.gov

Reductive Release: An alternative mechanism for iron release involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction significantly decreases the iron's affinity for the siderophore, promoting its release. The reduced iron can then be readily absorbed by the cell, and the siderophore may be recycled. asm.orgetsu.edunih.govnih.gov While this mechanism is well-documented for iron release from ferritin and siderophores in bacteria, research suggests that a comparable reductive release mechanism from siderophores has not yet been definitively identified in fungi. portlandpress.com However, the general concept of reduction facilitating iron release from siderophores remains a recognized biochemical process. asm.orgnih.govnih.gov

The interplay between these mechanisms and the specific enzymes or reductants involved in ferricrocin iron release within fungal cells are critical aspects of iron homeostasis and continue to be subjects of active research.

Advanced Structural Analysis and Conformational Studies

Spectroscopic Characterization of Desferri-ferricrocin and its Metal Complexes

Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and X-ray Crystallography, have been instrumental in understanding the structural intricacies of this compound and its complexes with various metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

NMR spectroscopy provides critical insights into the dynamic structure and conformation of molecules in solution. Studies on this compound have focused on assigning spectral signals to specific atoms and understanding how the molecule adopts different conformations.

Assignment of ¹H, ¹³C, and other Nuclei Spectra

The assignment of proton (¹H) and carbon (¹³C) NMR signals is fundamental to understanding the structure of this compound. Researchers have employed a range of 1D and 2D NMR techniques, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), to achieve complete signal assignment nih.govasm.orggoogle.com. These experiments help establish connectivity between protons and carbons, thereby mapping out the molecular framework.

For this compound, detailed ¹H and ¹³C NMR assignments have been reported, often in deuterated solvents like DMSO-d₆ or D₂O nih.govasm.orgasm.org. The assignments typically cover the alpha-carbon (αCH) and beta-carbon (βCH) protons and carbons of the amino acid residues, as well as signals from the acetyl and hydroxyl groups of the ornithine residues nih.govasm.orgasm.org. For instance, ¹³C NMR assignments for this compound in D₂O at 293 K have identified signals corresponding to glycine (B1666218), serine, and N⁵-acetyl-N⁵-hydroxyl-l-ornithine residues nih.govasm.org.

Table 1: Representative ¹³C NMR Assignments for this compound in D₂O (293 K)

| Structural Group | Residue Type | Signal(s) (ppm) |

| αCH | Glycine | 43.6, 43.8 |

| αCH | Serine | 56.2 |

| αCH | N⁵-Acetyl-N⁵-hydroxyl-l-ornithine | 54.8, 54.8, 55.0 |

| βCH | Glycine | 28.4 |

| βCH | Serine | 29.2 |

| βCH | N⁵-Acetyl-N⁵-hydroxyl-l-ornithine | 61.3 |

Note: These assignments are representative and may vary slightly depending on experimental conditions and specific studies.

Ligand Exchange Kinetics and Thermodynamics via NMR

NMR spectroscopy is a powerful tool for studying the kinetics and thermodynamics of ligand exchange reactions, particularly in metal complexes mdpi.com. While direct NMR observation of paramagnetic iron(III) complexes of desferriferricrocin can be challenging due to line broadening researchgate.netresearchgate.net, studies on diamagnetic metal complexes (e.g., with Al³⁺ or Ga³⁺) have provided insights into coordination behavior and potential exchange mechanisms.

The lability of Fe(III) in siderophore complexes, due to its d⁵ electronic configuration, makes it susceptible to ligand exchange researchgate.net. NMR studies can monitor changes in spectral signals over time or with varying concentrations to determine rate constants and thermodynamic parameters associated with these processes mdpi.com. For instance, studies on similar metal complexes can reveal information about water molecule exchange or the dynamics of chelation, which are critical for iron acquisition and transport researchgate.netresearchgate.net.

X-ray Crystallography of this compound and Ferricrocin Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in the solid state. This technique has been applied to understand the detailed atomic arrangement of this compound and its metal complexes.

Crystal Structure Determination of this compound and its Iron(III) Complex

While specific X-ray crystallographic data for this compound itself is less commonly detailed in the provided search results compared to its metal complexes or related siderophores, X-ray diffraction is a standard method for characterizing such compounds researchgate.netresearchgate.net. The crystal structures of related siderophores and their metal complexes reveal the coordination geometry around the metal ion, typically octahedral or distorted octahedral for Fe(III), with the hydroxamate groups acting as bidentate ligands mdpi.comnih.gov.

Studies on other hydroxamate-type siderophores, like albomycin, have shown that the ferric iron atom is coordinated by the three hydroxamate groups, forming a highly stable complex with an identical coordination geometry nih.gov. The structural information from crystallography can be correlated with NMR data to provide a comprehensive understanding of the molecule's behavior in both solid and solution states nih.gov. The crystal structure determination of desferriferricrocin's iron(III) complex would reveal the precise arrangement of the ligand around the iron ion, bond lengths, bond angles, and intermolecular interactions within the crystal lattice nih.govacs.org.

Ecological and Environmental Roles of Desferri Ferricrocin

Desferri-ferricrocin in Biogeochemical Iron Cycling

The biogeochemical cycling of iron involves the transformation of iron between its soluble ferrous (Fe²⁺) and largely insoluble ferric (Fe³⁺) states, as well as its movement through geological and biological systems. Siderophores like this compound are key organic ligands that profoundly influence this cycle.

In aerobic, pH-neutral environments such as most soils and surface waters, iron primarily exists as insoluble ferric (oxyhydr)oxides (e.g., goethite, hematite), making it largely unavailable to organisms. unifi.it this compound, through its high-affinity chelation of Fe³⁺, plays a critical role in solubilizing this mineral-phase iron, thereby increasing its mobility and bioavailability. nih.gov

This compound can directly interact with the surfaces of iron-bearing minerals to promote their dissolution, a process known as bioweathering. gfz-potsdam.de As a hydroxamate siderophore, it forms strong complexes with Fe³⁺ ions located on the crystal lattice of minerals like goethite (α-FeOOH) and hematite (B75146) (α-Fe₂O₃). diva-portal.orgresearchgate.net This complexation weakens the mineral structure and facilitates the release of iron into the environment. While specific studies quantifying the dissolution rates of minerals by this compound are limited, the activity is well-established for similar hydroxamate siderophores like desferrioxamine B. diva-portal.org

Furthermore, the chelating action of this compound is not entirely specific to iron. It can also form stable complexes with other metals, influencing their mobility and bioavailability in the soil. This can lead to the mobilization of essential micronutrients (e.g., zinc, copper) or toxic heavy metals (e.g., cadmium, lead), thereby affecting their environmental fate and potential for bioremediation. nih.govresearchgate.net The interaction is complex and depends on factors like soil pH and the presence of other competing ions.

Presence and Function in Symbiotic Relationships (e.g., mycorrhizal fungi)

This compound is not only involved in competition but also plays a crucial role in cooperative, symbiotic relationships, particularly those involving mycorrhizal fungi and plants. Mycorrhizal fungi form associations with the roots of most terrestrial plants, aiding them in nutrient acquisition.

Many ectomycorrhizal and endophytic fungi produce siderophores to scavenge iron from the soil, which can then benefit their plant hosts. mdpi.comnih.gov Research has identified this compound as a key siderophore in several of these symbiotic fungi.

Cenococcum geophilum : This common ectomycorrhizal fungus, which associates with a broad range of tree species, has been shown to produce ferricrocin as its principal hydroxamate siderophore under low-iron conditions. researchgate.net

Wilcoxina mikolae : This ectendomycorrhizal fungus, important for conifers in nursery and post-fire settings, also produces this compound to interact with metals in its environment. esf.edu

Foliar Endophytes : Ferricrocin has been detected in endophytic fungi living within the leaves of plants such as Scots pine (Pinus sylvestris) and Labrador tea (Rhododendron tomentosum), suggesting it may play an in-vivo role in the interaction between the endophyte and its host plant.

The production of this compound by these fungal symbionts represents an important mechanism for enhancing plant iron nutrition. mdpi.comresearchgate.net The fungus explores a larger volume of soil than the roots alone, mobilizes iron from mineral sources using the siderophore, and can facilitate the transfer of this essential nutrient to the plant partner, improving the plant's growth and health, especially in iron-deficient soils.

| Fungus | Type of Symbiosis | Host Plant Association (Examples) | Reference |

|---|---|---|---|

| Cenococcum geophilum | Ectomycorrhizal | Broad range of trees (e.g., Pine, Oak, Birch) | researchgate.net |

| Wilcoxina mikolae | Ectendomycorrhizal | Conifers (e.g., Pine, Spruce) | esf.edu |

| Various Endophytes | Endophytic | Scots Pine, Labrador Tea |

Advanced Analytical Methodologies for Research on Desferri Ferricrocin

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for separating Desferri-ferricrocin from complex biological matrices and for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC, particularly in conjunction with UV-Vis detection, is a workhorse in the analysis of siderophores like this compound. Its ability to resolve chemically similar compounds makes it indispensable for both qualitative and quantitative analyses.

Reversed-phase HPLC (RP-HPLC) is widely employed for the separation of this compound and related siderophores, such as Ferricrocin. This technique typically utilizes a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, often a gradient mixture of water and organic solvents like acetonitrile (B52724) or methanol, sometimes with buffer additives. The separation is based on the differential hydrophobic interactions of the analytes with the stationary phase researchgate.netnih.govdokumen.pub. Studies have established RP-HPLC methods that can resolve this compound from other fungal siderophores, allowing for the characterization of complex siderophore profiles in fungal extracts researchgate.netnih.gov. Optimization of mobile phase composition, gradient profile, and column temperature is critical for achieving efficient separation and reproducible retention times for this compound dokumen.pubresearchgate.netresearchgate.net.

Quantitative analysis of this compound using HPLC relies on constructing calibration curves from known concentrations of a reference standard. The peak area or height of this compound in the chromatogram is directly proportional to its concentration researchgate.net. Method validation is crucial, involving parameters such as linearity, accuracy, precision, and the determination of limits of detection (LOD) and quantitation (LOQ). LOD and LOQ values are critical for assessing the sensitivity of the analytical method, indicating the lowest concentration of this compound that can be reliably detected and quantified, respectively researchgate.net. For instance, robust HPLC methods can achieve detection limits in the nanomolar range, enabling the analysis of low-abundance siderophores in biological samples researchgate.net.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Typical Value / Description | Reference(s) |

| Column Type | C18 reversed-phase column | researchgate.netnih.govdokumen.pub |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | researchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | researchgate.net |

| Gradient Elution | Typically from 5-10% B to 95-100% B over 20-30 minutes | researchgate.netnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | researchgate.net |

| Detection Wavelength | UV-Vis detection, typically 210-254 nm | researchgate.netnih.gov |

| Injection Volume | 10 - 50 µL | researchgate.net |

| Limit of Detection (LOD) | Typically in the low ng/mL or nM range | researchgate.net |

| Limit of Quantitation (LOQ) | Typically in the low µg/mL or µM range | researchgate.net |

In cases where this compound exhibits weak UV absorption or when higher sensitivity is required, post-column derivatization can be employed. This technique involves reacting the separated analyte with a derivatizing agent after it elutes from the HPLC column but before it reaches the detector. The reaction forms a derivative with enhanced chromophoric or fluorophoric properties, thereby increasing the signal intensity and improving the detection limits. While specific derivatization strategies for this compound are less commonly reported compared to other analytical methods, such approaches are generally applicable for enhancing the detectability of analytes lacking strong native chromophores.

Solid-Phase Extraction (SPE) for Sample Preparation and Enrichment

Solid-phase extraction (SPE) is a critical sample preparation technique used to isolate, purify, and concentrate this compound from complex biological matrices such as fungal culture filtrates or cell extracts. SPE typically involves passing the sample through a sorbent material that retains the analyte of interest, while interfering compounds are washed away. This compound is then eluted from the sorbent using a suitable solvent, often an organic solvent or a mixture of solvents. Common sorbent materials include C18 silica, polymeric phases (e.g., Oasis HLB), or ion-exchange resins, chosen based on the polarity and chemical properties of this compound. SPE significantly improves the sensitivity and reliability of subsequent analytical techniques like HPLC or MS by removing matrix components that could interfere with separation or detection.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that provides highly specific and sensitive detection and characterization of this compound. When coupled with chromatographic separation techniques, such as liquid chromatography (LC-MS or LC-MS/MS), it offers unparalleled capabilities for identifying and quantifying siderophores in complex samples nih.govdokumen.pub.

LC-MS/MS is particularly valuable for this compound research. Electrospray ionization (ESI) is a common ionization technique used for siderophores, generating protonated or deprotonated molecular ions. Tandem mass spectrometry (MS/MS) allows for fragmentation of the precursor ion, yielding characteristic fragment ions that can be used for structural elucidation and confirmation. This fragmentation pattern serves as a molecular fingerprint, providing high confidence in the identification of this compound, even at low concentrations nih.govdokumen.pub. Quantitative analysis using LC-MS/MS often employs selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, where specific precursor-to-product ion transitions are monitored, offering exceptional selectivity and sensitivity, with detection limits often in the picomolar or femtomolar range nih.gov. Furthermore, accurate mass measurements using high-resolution MS (HRMS) can provide elemental composition information, further aiding in compound identification.

Compound Name Table

| Common Name | Scientific Name / Description |

| This compound | The iron-free form of ferricrocin; a siderophore. |

| Ferricrocin | An intracellular siderophore, typically iron-bound. |

| Triacetylfusarinine C (TAFC) | An extracellular siderophore used for iron mobilization. |

| Desferri-triacetylfusarinine C (DF-TafC) | The iron-free form of TAFC. |

| Hydroxyferricrocin | A derivative of ferricrocin, often involved in iron storage. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Complex Formation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely employed technique for determining the molecular weight of this compound and for investigating its complexation behavior with various metal ions. ESI-MS is known for its gentle ionization process, which allows for the detection of intact molecules and non-covalently bound complexes nih.gov. Studies have utilized ESI-MS to identify both mononuclear and multinuclear complexes of this compound with metal ions such as Fe(III), Cr(III), Al(III), Ga(III), Cu(II), and Zn(II) researchgate.netcornell.eduresearchgate.net. For instance, ESI-MS has been instrumental in detecting heteronuclear complexes, such as those involving Cu(II) and Zn(II) with this compound, revealing its capacity to bind multiple metal ions researchgate.netcornell.edu. Research has shown that this compound can bind up to three Cu(II) ions or two Zn(II) ions, with amide nitrogens participating in coordination alongside the primary hydroxamate groups researchgate.netcornell.edu. The technique has also been applied to identify desferri-malonichrome, a related siderophore, in complex biological samples frontiersin.orgnih.gov.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition and thus the structural identity of this compound and its derivatives nih.govnih.govbiorxiv.orgcolab.ws. By achieving precise mass-to-charge (m/z) ratios, HRMS allows researchers to distinguish between isobaric compounds and to confirm the molecular formula of the siderophore. For example, HRMS has been used to confirm the structure of this compound and related siderophores, providing accurate mass data that aligns with theoretical calculations, such as a deviation of +0.9 ppm for the protonated ion of desferri-malonichrome nih.gov. This level of accuracy is essential for unambiguous structural elucidation, especially when dealing with complex natural products like siderophores nih.govnih.gov. HRMS, often coupled with tandem mass spectrometry (MS/MS), further enhances structural confirmation by providing fragmentation data nih.govnih.gov.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Metabolite Profiling

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation through fragmentation analysis and is crucial for metabolite profiling nih.govbiorxiv.orggeneralmetabolics.commdpi.comlut.firesearchgate.net. In MS/MS, precursor ions are selected and fragmented, generating characteristic product ions that reveal structural information. For this compound and related siderophores, MS/MS fragmentation patterns help in identifying key structural features, such as the cleavage of hydroxamate moieties or peptide bonds researchgate.netnih.gov. This technique is vital for understanding metabolic pathways and identifying metabolites in biological samples generalmetabolics.commdpi.com. For instance, collision-induced dissociation (CID) patterns in LC-MS/MS experiments have been used to confirm proposed structures of siderophores like malonichrome, by analyzing fragment ions resulting from the cleavage of malonic acid ester (MA) groups and acylhydroxyornithine (AHO) moieties nih.gov. MS/MS is also employed in metabolite profiling to identify and quantify various compounds in complex biological matrices, aiding in the study of drug metabolism and natural product biosynthesis generalmetabolics.commdpi.com.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry for Spatial Distribution

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, particularly in its imaging (MALDI-MSI) mode, is a valuable tool for visualizing the spatial distribution of molecules within biological samples, such as tissue sections shimadzu.comfrontiersin.orgnih.govnih.govfrontiersin.org. While direct studies on the spatial distribution of this compound using MALDI-MSI are not extensively detailed in the provided literature, the technique's general application to natural products and biomolecules in tissues is well-established shimadzu.comfrontiersin.orgnih.govnih.gov. MALDI-MSI allows for label-free molecular imaging, providing insights into where specific compounds are located within a sample at a defined spatial resolution shimadzu.comfrontiersin.orgnih.gov. This capability is crucial for understanding the localization of siderophores within microbial cells or tissues, although specific applications for this compound in this regard would require targeted investigation. MALDI-MSI is known for its high specificity, ability to analyze complex samples with minimal preparation, and its capacity to provide chemical profiles and spatial distributions nih.gov.

Spectrophotometric and Colorimetric Assays for Iron-Binding Capacity

Spectrophotometric and colorimetric assays are fundamental methods for quantifying the iron-binding capacity of this compound, which is its primary biological function cornell.eduxn--80aabqbqbnift4db.xn--p1aielabscience.comnih.govmdpi.compsu.edu. These assays typically rely on the formation of colored complexes upon iron binding, allowing for quantitative measurement using a spectrophotometer. While specific assays for this compound's iron-binding capacity are not explicitly detailed, the general principles are applied in determining Total Iron Binding Capacity (TIBC) and Unsaturated Iron-Binding Capacity (UIBC) in biological fluids xn--80aabqbqbnift4db.xn--p1aielabscience.commdpi.compsu.edu. These assays involve adding excess iron to saturate the binding sites of iron-transporting proteins, such as transferrin, and then measuring the unbound iron or the iron-bound complex. For this compound, similar principles would apply to quantify its ability to chelate iron ions, often involving the reduction of Fe³⁺ to Fe²⁺, which then forms a colored complex with a reagent like bipyridine xn--80aabqbqbnift4db.xn--p1aipsu.edu. The intensity of the color produced is directly proportional to the amount of iron bound, thus reflecting the siderophore's binding capacity xn--80aabqbqbnift4db.xn--p1aipsu.edu. UV-Vis spectroscopy has also been used to characterize metal complexes of this compound, observing absorbance maxima that indicate complex formation researchgate.netcornell.edu.

Omics and Systems Biology Approaches to Desferri Ferricrocin Research

Transcriptomic Analysis of Desferri-ferricrocin Biosynthesis Genes

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism under specific conditions, has been instrumental in elucidating the genetic regulation of this compound biosynthesis.

The biosynthesis of siderophores like this compound is tightly regulated by iron availability. Gene expression profiling studies have consistently demonstrated that the genes involved in the this compound biosynthetic pathway are significantly upregulated under iron-deficient conditions and repressed in the presence of sufficient iron. researchgate.netnih.gov In fungi such as Aspergillus nidulans, the expression of the nonribosomal peptide synthetase SidC, a key enzyme in this compound synthesis, is induced not only by iron starvation but also by intracellular iron excess, suggesting a dual role in both iron acquisition and storage. uni.lu This intricate regulation prevents the accumulation of toxic levels of free iron.

In many microorganisms, the expression of siderophore biosynthetic gene clusters is coordinately induced during iron deprivation. nih.gov For instance, studies on the desferrioxamine gene cluster in Streptomyces coelicolor have shown that all four genes (desA, desB, desC, and desD) are transcribed together when iron is scarce. nih.gov This coordinated expression ensures the efficient production of the siderophore when it is most needed. While the specific genes differ for this compound, the principle of iron-dependent regulation is conserved. Transcriptomic analyses, often employing techniques like RNA-Seq, allow researchers to quantify the changes in gene expression across the entire genome in response to varying iron concentrations, providing a comprehensive view of the fungal response to iron stress. researchgate.netnih.gov

| Gene | Function in Siderophore Biosynthesis | Expression under Low Iron | Expression under High Iron |

| sidC | Nonribosomal peptide synthetase | Upregulated | Downregulated |

| sreA | GATA transcription factor (repressor) | Downregulated | Upregulated |

| hapX | bZip transcription factor (activator) | Upregulated | Downregulated |

| Iron Transporter Genes | Siderophore uptake | Upregulated | Downregulated |

Transcriptomic data has been pivotal in identifying the regulatory machinery that governs this compound biosynthesis. In many fungi, iron homeostasis is controlled by a negative feedback loop involving transcription factors such as SreA (in Aspergillus fumigatus) and Fep1 (in Schizosaccharomyces pombe), which are GATA-type zinc finger proteins. nih.gov Under iron-replete conditions, these transcription factors repress the expression of genes involved in iron uptake, including those for this compound biosynthesis. Conversely, under iron-limiting conditions, the bZip transcription factor HapX is activated, leading to the derepression of these genes. nih.gov

Bioinformatic analyses of promoter regions of co-regulated genes have enabled the identification of conserved DNA sequences known as cis-regulatory elements, or "iron boxes," to which these transcription factors bind. nih.govfrontiersin.org For example, the promoter of the desA gene in S. coelicolor contains a 19-nucleotide palindromic iron box sequence that is crucial for its iron-dependent regulation. nih.gov The binding of the regulatory protein DmdR1 to this site mediates the transcriptional control of the desferrioxamine gene cluster. nih.gov Similar regulatory elements and transcription factors are predicted to control the this compound biosynthetic genes, and their identification is an active area of research facilitated by transcriptomic approaches. frontiersin.orgplos.org

Proteomic Studies of this compound-Associated Proteins

Proteomics, the large-scale study of proteins, complements transcriptomic data by providing a direct measure of the functional molecules in the cell. Proteomic analyses have been crucial for identifying and characterizing the proteins directly involved in the this compound pathway.

The biosynthesis of this compound, like other siderophores, is a multi-step enzymatic process. Proteomic techniques, particularly mass spectrometry-based approaches, have been used to identify and quantify the enzymes involved in this pathway. mdpi.comdrugtargetreview.com The core enzyme is a nonribosomal peptide synthetase (NRPS), SidC, which catalyzes the condensation of the precursor amino acids. uni.lu Other key enzymes, homologous to those in the desferrioxamine pathway, include an L-lysine decarboxylase (like DesA), an amine monooxygenase (like DesB), and an acyl-CoA-dependent acyltransferase (like DesC). nih.govnsf.govresearchgate.net

Proteomic studies under iron-replete and iron-depleted conditions reveal the differential expression of these biosynthetic enzymes, confirming the regulatory patterns observed at the transcript level. mdpi.comnih.gov For instance, under iron limitation, a significant increase in the abundance of these enzymes is observed, correlating with the increased production of this compound. mdpi.com

| Protein | Putative Function in this compound Pathway | Homologous Protein (Desferrioxamine Pathway) |

| SidC | Nonribosomal peptide synthetase | DesD |

| - | L-lysine decarboxylase | DesA |

| - | Amine monooxygenase | DesB |

| - | Acyl-CoA-dependent acyltransferase | DesC |

Once this compound chelates extracellular iron, the resulting ferricrocin complex must be transported into the cell. Proteomics has been instrumental in identifying the proteins responsible for this uptake. These include outer membrane receptors and components of ATP-binding cassette (ABC) transporters. nih.govnih.gov In E. coli, the uptake of ferricrocin is dependent on the TonA and TonB proteins. nih.gov Fungal systems utilize specific siderophore transporters, such as Sit1 in A. fumigatus, which show increased expression during germination and under iron-limited conditions. nih.gov

Proteomic analysis of membrane fractions from fungal cells grown under varying iron conditions allows for the identification and quantification of these transport proteins. mdpi.com This has led to the characterization of specific receptors that recognize and bind ferricrocin with high affinity, initiating the internalization process. nih.gov These studies are crucial for understanding the complete cycle of siderophore-mediated iron acquisition.

Metabolomic Profiling in the Context of Fungal Iron Homeostasis

Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, provides a snapshot of the metabolic state of an organism. In the context of this compound research, metabolomic profiling helps to understand the broader metabolic consequences of iron homeostasis and siderophore production. nih.govnih.govpmu.ac.atplos.org

Under conditions of iron starvation, fungal metabolism is significantly altered. Metabolomic studies have revealed changes in the levels of various metabolites, including amino acids, organic acids, and lipids. nih.govnih.gov For example, iron deficiency can lead to shifts in central carbon metabolism to conserve iron for essential processes. The production of this compound itself represents a significant metabolic investment, diverting precursors from other pathways.

Metabolomic analyses comparing wild-type fungi with mutants defective in this compound biosynthesis can pinpoint the specific metabolic pathways that are impacted by the inability to produce this siderophore. Furthermore, these studies can reveal how iron overload, which can occur in the absence of proper regulation, affects the cellular metabolome, leading to oxidative stress and damage. nih.gov Targeted metabolomics approaches have linked iron excess to distinct changes in the serum concentrations of metabolites like phosphatidylcholines, sarcosine, and citrulline, suggesting a complex interplay between iron homeostasis and other metabolic pathways. nih.govnih.govpmu.ac.at By integrating metabolomic data with transcriptomic and proteomic data, a comprehensive systems-level understanding of the role of this compound in fungal physiology can be achieved.

| Metabolite Class | Observed Changes with Altered Iron Status | Potential Implication |

| Amino Acids | Altered pools of precursors (e.g., ornithine, glycine (B1666218), serine) | Diversion of resources for siderophore synthesis |

| Phosphatidylcholines | Significant differences in long-chain species | Link between iron excess and membrane composition |

| Sarcosine & Citrulline | Serum concentrations differ with iron status | Potential involvement in iron-induced metabolic impairment |

| Krebs Cycle Intermediates | Changes in levels of citrate, succinate, etc. | Rerouting of central carbon metabolism |

Quantifying this compound and Ferricrocin Levels

The quantification of this compound and its iron-bound form, ferricrocin, is crucial for understanding its role in fungal iron homeostasis. Advanced analytical techniques, particularly liquid chromatography-high-resolution mass spectrometry (LC-HR-MS), have been instrumental in identifying and measuring the levels of these compounds in biological samples. nih.gov For instance, LC-HR-MS analysis can confirm the sum formula of the ferri-form (ferricrocin) and identify the protonated ion, ammonium (B1175870) adduct, and sodium adduct of the desferri-form. nih.gov

Research in model organisms like Aspergillus nidulans has revealed that the biosynthesis of this compound is tightly regulated by iron availability. nih.govnih.gov Under iron-replete conditions, the production of this compound is low. nih.gov However, its synthesis is significantly upregulated in response to both iron starvation and intracellular iron excess. nih.govnih.gov This dual regulation suggests a proactive strategy to manage iron. During iron starvation, the accumulation of this compound prepares the cell to efficiently chelate and store iron once it becomes available. nih.govnih.gov Conversely, during periods of intracellular iron excess, increased this compound synthesis allows for the sequestration of potentially toxic free iron into ferricrocin, thereby mitigating oxidative stress. nih.govnih.gov

Quantitative studies have demonstrated the substantial capacity of this intracellular siderophore system. In A. nidulans, ferricrocin accounts for only about 5% of the total cellular iron under normal, iron-replete conditions. nih.govnih.gov However, under conditions of intracellular iron overload, this proportion can increase dramatically, with ferricrocin constituting up to 64% of the total iron content. nih.govnih.gov This highlights its primary role as an iron storage molecule to prevent toxicity. nih.govnih.gov

Table 1: Relative Ferricrocin and this compound Levels in Aspergillus nidulans under Different Iron Conditions

| Condition | This compound Level | Ferricrocin Level (% of Total Cellular Iron) | Primary Function |

| Iron-Replete | Low | ~5% | Basal iron management |

| Iron Starvation | High (Accumulated) | Low | Proactive iron sequestration |

| Intracellular Iron Excess | High | Up to 64% | Iron detoxification and storage |

Investigating Interplay with Other Siderophores and Iron-Related Metabolites

This compound does not function in isolation; its metabolism is intricately linked with that of other siderophores and iron-related molecules. Fungi often produce multiple types of siderophores with distinct roles, typically dividing them into intracellular (like ferricrocin) and extracellular types for iron acquisition.

In the fungus Fusarium graminearum, a complex interplay exists between three major siderophores: ferricrocin (intracellular), triacetylfusarinine C (TAFC, extracellular), and malonichrome (extracellular). nih.gov The biosynthesis of these siderophores is controlled by specific nonribosomal peptide synthetase (NRPS) genes: Nps2 for ferricrocin, Nps6 for TAFC, and Nps1 for malonichrome. nih.gov Genetic studies involving the deletion of these genes have elucidated the compensatory relationships between these molecules. When the Nps2 gene is deleted, preventing ferricrocin production, the fungus compensates by increasing the production of the extracellular siderophores, fusarinines (derived from TAFC) and malonichrome. nih.gov This compensatory upregulation suggests an effort to enhance iron uptake from the environment to counteract the loss of intracellular iron storage capacity. nih.gov

Further investigation using double and triple mutant strains reveals a functional overlap. A double mutant lacking both ferricrocin (nps2) and TAFC (nps6) shows significantly heightened sensitivity to iron depletion and oxidative stress compared to single mutants. nih.gov Interestingly, a mutant strain capable of producing only ferricrocin (nps1nps6 mutant) was found to accumulate approximately twice the amount of ferricrocin compared to the wild-type strain, indicating a potential shift in metabolic resources towards the sole available siderophore pathway. nih.gov Similarly, in Aspergillus fumigatus, ferricrocin has a recognized role in intracellular iron storage, working alongside the extracellular siderophore TAFC, which is used to mobilize external iron. nih.govru.nl However, recent studies have shown that ferricrocin is also secreted by A. fumigatus during germination to act as an extracellular siderophore, demonstrating a dual functionality that is independent of iron availability and appears to be developmentally regulated. ru.nlresearchgate.net

The primary interplay of this compound is with iron itself. Excess free iron is toxic, capable of generating reactive oxygen species (ROS) that can damage cellular components. mdpi.com By chelating free intracellular iron, ferricrocin directly mitigates this toxicity, acting as a crucial component of the cell's defense against iron-induced oxidative stress. nih.gov

Table 2: Siderophore Production and Phenotypes in Fusarium graminearum Gene Deletion Mutants

| Fungal Strain | Deleted Gene(s) | Produced Siderophore(s) | Key Observations/Phenotype |

| Wild Type (WT) | None | Ferricrocin, TAFC, Malonichrome | Normal siderophore production and iron homeostasis. |

| nps2 mutant | Nps2 | TAFC, Malonichrome | Lacks ferricrocin; increased levels of fusarinines and malonichrome. nih.gov |

| nps6 mutant | Nps6 | Ferricrocin, Malonichrome | Lacks TAFC; hypersensitive to iron depletion. nih.gov |

| nps2nps6 mutant | Nps2, Nps6 | Malonichrome | Lacks ferricrocin and TAFC; augmented hypersensitivity to iron depletion and oxidative stress. nih.gov |

| nps1nps6 mutant | Nps1, Nps6 | Ferricrocin | Lacks malonichrome and TAFC; ~2-fold increase in ferricrocin accumulation compared to WT. nih.gov |

Biotechnological and Research Applications of Desferri Ferricrocin

Derivatization and Analog Synthesis for Mechanistic Research

Synthesis of Desferri-ferricrocin Analogs for Structure-Function Studies

The synthesis of this compound analogs is a cornerstone in understanding the structure-activity relationships (SAR) of this cyclic hydroxamate siderophore acs.org. By systematically altering specific molecular components of this compound, researchers aim to elucidate how these modifications influence its iron-binding affinity, stability, and interactions with biological systems uni-tuebingen.de. This approach is crucial for developing novel siderophore-based compounds with tailored properties for biotechnological and potential therapeutic applications, such as targeted drug delivery or diagnostic imaging researchgate.net. Structure-function studies allow for the optimization of key parameters, including the stability constants of iron complexes, selectivity for iron(III) over other metal ions, and resistance to degradation pathways numberanalytics.com.

Modifications to the this compound scaffold commonly target its core structural elements. These include alterations to the peptide backbone, such as changes in the length or sequence of amino acid linkers, which can impact the molecule's conformation and flexibility, thereby influencing its iron-chelating capacity numberanalytics.com. Another significant area of modification involves the hydroxamate functional groups, which are the primary moieties responsible for coordinating iron. Derivatization or replacement of these groups can probe their specific roles in metal binding and stability creative-proteomics.com. Additionally, modifications to peripheral side chains can be made to enhance solubility, improve membrane permeability, or to conjugate the molecule with other functional entities like reporter molecules or therapeutic agents uni-tuebingen.deresearchgate.net.

Research findings from the synthesis of siderophore analogs have provided critical insights into the SAR of this compound. Studies have shown that modifications to the peptide linkage can significantly alter the thermodynamic stability of the resulting iron complexes, with increased rigidity in the cyclic structure often leading to enhanced iron binding affinity numberanalytics.com. Efforts to increase the hydrophilicity of these molecules have also been undertaken to improve their solubility and bioavailability in aqueous biological environments uni-tuebingen.de. Furthermore, specific structural arrangements within the hydroxamate groups have been identified as conferring superior stability against pH fluctuations and competitive metal ion binding, properties essential for effective iron chelation in biological settings creative-proteomics.com.

| Analog Description | Key Modification | Impact on Iron Binding Affinity | Stability Profile | Research Focus |

| Cyclic Trihydroxamate Analog | Modified peptide linker | Increased affinity | Enhanced stability | Conformation-function relationship numberanalytics.com |

| Hydroxamate Derivative | Altered hydroxamate group | High affinity, Fe(III) specific | Moderate stability | Role of chelating moiety creative-proteomics.com |

| Side-Chain Modified Analog | Increased hydrophilicity | Comparable to parent | Good stability | Solubility and bioavailability uni-tuebingen.de |

Isotopic Labeling for Tracing and Mechanistic Elucidation

Isotopic labeling represents a powerful methodology for tracing the metabolic fate and elucidating the complex biological pathways of this compound and its iron complexes. This technique involves the incorporation of stable or radioactive isotopes into the molecule, enabling sensitive detection and quantification within biological systems. Stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), can be integrated into the this compound structure, allowing for tracking via mass spectrometry or NMR spectroscopy acs.org. Radioactive isotopes, particularly iron-55 (⁵⁵Fe) or iron-59 (⁵⁹Fe), can be complexed with this compound to directly study iron uptake and transport mechanisms uni-tuebingen.de.

Labeled this compound serves as an indispensable tool for tracking its cellular uptake, distribution, and potential metabolic transformations. For instance, ¹³C-labeled this compound can be used in cellular cultures or model organisms to investigate its uptake efficiency by specific cell types, its localization within cellular compartments, and its metabolic fate researchgate.net. These tracing studies are vital for understanding the cellular entry mechanisms, such as receptor-mediated endocytosis or passive diffusion, and for characterizing the compound's pharmacokinetic behavior numberanalytics.com.

The application of isotopically labeled this compound is also critical for unraveling the precise mechanisms of its biological interactions, particularly concerning iron acquisition and delivery. By complexing this compound with radiolabeled iron (e.g., ⁵⁵Fe), researchers can quantitatively measure the rate of iron uptake by cells and identify the specific transporter proteins involved creative-proteomics.com. Furthermore, studying the binding and release kinetics of isotopically labeled iron from the this compound ligand provides essential information about the chemical and enzymatic processes governing iron transfer to cellular targets acs.org. This approach is key to understanding how the siderophore facilitates iron bioavailability and contributes to cellular iron homeostasis.

Research employing isotopic labeling has yielded quantitative data on siderophore uptake rates, confirming their high efficiency in iron acquisition, even under low-iron conditions uni-tuebingen.de. Studies utilizing ¹³C-labeled siderophores have successfully identified metabolic intermediates, thereby deepening the understanding of their catabolic or modification pathways within microorganisms researchgate.net. Moreover, experiments using ⁵⁵Fe-labeled ferricrocin (the iron-bound form) have been instrumental in characterizing the specific membrane transport systems responsible for siderophore-mediated iron uptake in various fungi and bacteria creative-proteomics.com.

| Isotope | Type | Incorporation Method | Primary Research Application | Key Insights Gained |

| ¹³C | Stable | Backbone labeling | Tracing cellular uptake, metabolic fate | Elucidation of metabolic pathways, identification of intermediates researchgate.net |

| ¹⁵N | Stable | Backbone labeling | Tracing distribution, interaction studies | Investigation of binding interactions numberanalytics.com |

| ⁵⁵Fe | Radioactive | Complexed with this compound | Quantifying iron uptake, mechanism of iron transfer | Measurement of uptake rates, identification of transporters creative-proteomics.com |

| ⁵⁹Fe | Radioactive | Complexed with this compound | Studying iron bioavailability, transport kinetics | Characterization of iron delivery efficiency acs.org |

Compound List:

this compound

Ferricrocin

Q & A

Q. What experimental methods are critical for confirming the structural identity of Desferri-ferricrocin?

To confirm structural identity, researchers should employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to analyze proton and carbon environments, comparing peaks with literature data for analogous siderophores .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, ensuring alignment with theoretical values .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction provides atomic-level resolution, though this requires high-purity samples .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxamate ligands) via characteristic absorption bands .

Q. How should researchers optimize the synthesis of this compound to ensure reproducibility?

Key considerations include:

- Precursor Selection : Use high-purity starting materials (e.g., L-ornithine derivatives) to minimize side reactions .

- Reaction Conditions : Maintain strict control over pH (5.5–6.5), temperature (25–30°C), and anaerobic conditions to prevent premature iron chelation .

- Purification : Employ size-exclusion chromatography or HPLC to isolate this compound from byproducts, validated via TLC or LC-MS .

- Yield Documentation : Report yields under varying conditions to identify optimal protocols .

Q. What analytical techniques are essential for quantifying this compound’s iron-binding capacity?

- UV-Vis Spectrophotometry : Monitor absorbance shifts at 420–450 nm upon iron chelation, using standard curves from ferric chloride titrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry by measuring heat changes during iron addition .

- Electrochemical Methods : Cyclic voltammetry can assess redox behavior, differentiating between bound and unbound iron states .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported stability under varying pH conditions?

- Controlled Replication : Repeat prior studies under identical conditions (pH, ionic strength, temperature) to isolate variables .

- Multi-Technique Validation : Combine UV-Vis, ITC, and potentiometric titrations to cross-validate stability data .

- Computational Modeling : Use density functional theory (DFT) to predict protonation states and ligand dissociation energies, guiding experimental adjustments .

- Meta-Analysis : Systematically review literature to identify methodological discrepancies (e.g., buffer composition, iron saturation levels) .

Q. What strategies address discrepancies in reported binding affinities across spectroscopic and calorimetric studies?

- Methodological Harmonization : Standardize experimental parameters (e.g., buffer systems, temperature) between techniques .

- Error Analysis : Quantify instrument-specific uncertainties (e.g., baseline drift in ITC, photobleaching in fluorescence assays) and incorporate error margins .

- Cross-Validation : Compare results with structurally similar siderophores (e.g., ferrioxamine B) to identify outliers .

Q. How can computational models improve the design of this compound analogs for enhanced specificity?

- Molecular Dynamics (MD) Simulations : Predict analog stability and ligand-metal interactions under physiological conditions .

- Docking Studies : Screen analogs against target proteins (e.g., bacterial iron transporters) to prioritize synthesis .

- QSAR Analysis : Correlate structural features (e.g., side-chain length, hydrophobicity) with binding efficacy to guide rational design .

Methodological Best Practices

Q. What steps ensure rigorous validation of this compound’s biological activity in microbial studies?

- Positive/Negative Controls : Include iron-rich and iron-depleted media to contextualize growth inhibition assays .

- Strain Specificity : Test across diverse microbial strains (e.g., Aspergillus fumigatus, Pseudomonas aeruginosa) to assess broad-spectrum efficacy .

- Iron Competition Assays : Co-administer excess Fe(III) to confirm activity loss, verifying siderophore-dependent mechanisms .

Q. How should researchers handle conflicting data on this compound’s redox behavior in aerobic vs. anaerobic environments?

- Environmental Mimicry : Replicate physiological conditions (e.g., hypoxia in biofilms) using controlled atmosphere chambers .

- Redox-Sensitive Probes : Utilize fluorescent dyes (e.g., dichlorofluorescein) to track reactive oxygen species (ROS) generation during iron cycling .

- Collaborative Peer Review : Engage experts in bioinorganic chemistry to critique experimental design and interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.